molecular formula C8H11N3O B3295742 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one CAS No. 889126-37-8

4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one

Cat. No. B3295742
CAS RN: 889126-37-8
M. Wt: 165.19
InChI Key: LZDFBGOYELGYHS-UHFFFAOYSA-N
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Description

“4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a versatile structure found in many pharmaceuticals and agrochemicals . It’s also used as a broad-spectrum pesticide and fungicide .


Synthesis Analysis

The synthesis of 1,2,4-triazoles involves several methods. One method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration to create 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined by single X-ray crystal diffraction . Further characterization can be done by elemental analysis, IR, TGA and PXRD .


Chemical Reactions Analysis

The 1,2,4-triazole ring can participate in various chemical reactions. For example, it can act as a directing group for Ru-catalyzed C-H arylation . It can also undergo a Pd-catalyzed intramolecular C-H functionalization reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques such as IR spectroscopy . The IR absorption spectra can provide information about the presence of different functional groups in the compound .

Scientific Research Applications

Antitumor Applications

  • Directed Synthesis for Antitumor Substances : The synthesis of new derivatives of 3-mercapto-4-(1H-pyrrol-1-yl)-5-cyclohexyl-1,2,4-triazole(4H) from 4-amin0-5-cyclohexyl-1,2,4-triazole(4H)-3-yl thioacetanilides, aiming at potential antitumor applications. However, a substance synthesized, compound (3w), did not show effective inhibition of tumor cells at the studied dose (Saidov, Georgiyants, & Demchenko, 2014).

Fungicidal Activity

  • Synthesis and Fungicidal Activity of Triorganotin Compounds : A study on the synthesis of triorganotin (4H-1,2,4-triazol-4-yl)benzoates and their antifungal activities against various fungi. These compounds show promising antifungal properties (Li et al., 2010).

Antiproliferative and Antiinflammatory Activity

  • Antiproliferative and Antiinflammatory Properties : Research on a new 1,2,4-triazole derivative, specifically its synthesis, crystal structure, and biological activity. This compound was screened for antiproliferative and antiinflammatory activity, indicating potential therapeutic applications (Mazur et al., 2011).

Electrochemical and Photophysical Properties

  • Electrochemical and Photophysical Properties of Conjugated Copolymers : The synthesis of polymers containing 4-(biphenyl-4-yl)-4′-tert butylspiro and other related compounds, focusing on their thermal stability, electrochemical, and optical properties. These materials exhibit fluorescent properties and potential applications in photophysical research (Deniz et al., 2013).

Safety and Hazards

This compound may be irritating to the eyes, skin, and respiratory tract . When handling this substance, appropriate protective measures should be taken, including wearing protective glasses, gloves, and masks .

Future Directions

The future research directions could involve exploring the potential applications of “4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one” and its derivatives in various fields such as medicine and agriculture. More studies could be conducted to understand its mechanism of action, especially its anticancer properties .

properties

IUPAC Name

4-(1,2,4-triazol-4-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDFBGOYELGYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one
Reactant of Route 2
4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one
Reactant of Route 3
4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one
Reactant of Route 4
4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one
Reactant of Route 5
4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one
Reactant of Route 6
4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one

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